molecular formula C22H22N6OS B2574301 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide CAS No. 1206994-02-6

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide

Cat. No.: B2574301
CAS No.: 1206994-02-6
M. Wt: 418.52
InChI Key: JRLFLEAVKVLLII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper(I) salts under mild conditions.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a condensation reaction between a thioamide and an α-haloketone. This reaction typically requires heating and the presence of a base such as potassium carbonate.

    Coupling of the Triazole and Thiazole Rings: The triazole and thiazole rings can be coupled together using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This step requires the presence of a palladium catalyst, a base, and a suitable solvent.

    Introduction of the Pyridine Moiety: The pyridine moiety can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

Chemical Properties and Structure

This compound belongs to the class of thiazole and triazole derivatives, which are known for their diverse biological activities. The molecular structure includes a thiazole ring linked to a triazole moiety, which is further substituted with a pyridine group. The presence of these heterocycles enhances the compound's pharmacological properties.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant properties of triazole derivatives. Compounds similar to the one have shown promise in treating epilepsy. For instance, research indicates that certain thiazole-triazole hybrids exhibit significant anticonvulsant activity in animal models, suggesting that modifications in the molecular structure can enhance efficacy against seizures .

Antitumor Activity

Thiazole derivatives have been extensively studied for their anticancer potential. The compound under discussion may exhibit similar properties due to its structural components. Studies on related thiazole-pyridine hybrids have demonstrated effectiveness against various cancer cell lines, including breast and liver cancer cells. For example, one derivative showed an IC50 value of 5.71 μM against breast cancer cells, outperforming standard treatments like 5-fluorouracil .

Antimicrobial Properties

Compounds containing thiazole and triazole rings are known for their antimicrobial activities. Research has shown that these compounds can inhibit the growth of various bacteria and fungi. The specific compound might also demonstrate such activities, making it a candidate for developing new antimicrobial agents .

Study 1: Anticonvulsant Screening

In a systematic review of triazole derivatives for anticonvulsant activity, several compounds were synthesized and tested. Among them, derivatives with thiazole integration displayed notable efficacy in both maximal electroshock (MES) and pentylenetetrazol (PTZ) models. The study found that specific substitutions on the triazole ring significantly influenced the anticonvulsant effects, suggesting that the compound's design could be optimized for better therapeutic outcomes .

Study 2: Antitumor Efficacy

A recent investigation into thiazole-pyridine hybrids revealed promising results against human liver carcinoma (HepG2) cells. The synthesized compounds were evaluated for their anti-proliferative activity, with several exhibiting potent inhibitory effects on cancer cell growth. This underscores the potential of incorporating triazoles into thiazole frameworks to enhance anticancer activity .

Study 3: Antimicrobial Activity Assessment

A study assessing the antimicrobial properties of various thiazole derivatives found that certain compounds exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. These findings suggest that similar compounds could be developed into effective antimicrobial agents .

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide: A similar compound with a different substitution pattern on the triazole ring.

    2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-3-yl)methyl]-1,3-thiazole-5-carboxamide: A similar compound with a different substitution pattern on the pyridine ring.

    2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-4-carboxamide: A similar compound with a different substitution pattern on the thiazole ring.

Uniqueness

The uniqueness of 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide lies in its specific combination of functional groups and structural motifs. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-[(pyridin-2-yl)methyl]-1,3-thiazole-5-carboxamide is a synthetic organic molecule notable for its potential biological activities. It belongs to a class of compounds that exhibit a range of pharmacological effects due to the presence of triazole and thiazole moieties in its structure. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Triazole ring : Known for its diverse biological activities.
  • Thiazole ring : Often associated with antimicrobial and anticancer properties.

Molecular Details

PropertyValue
Molecular Formula C₁₈H₁₈N₄OS
Molecular Weight 342.42 g/mol
IUPAC Name This compound
CAS Number 1207038-38-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in cell proliferation and survival pathways. This inhibition can lead to antiproliferative effects in cancerous cells.
  • Membrane Disruption : It interacts with microbial cell membranes, causing disruption and leading to antimicrobial effects. This property is particularly relevant for treating infections caused by resistant strains of bacteria.

Anticancer Activity

Research indicates that compounds with similar structures have shown promising anticancer activity. For instance:

  • A study demonstrated that triazole-thiazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC₅₀ values were reported as low as 1.61 µg/mL for certain derivatives .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

  • It has shown effectiveness against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and integrity.

Case Studies

Several studies have highlighted the biological efficacy of similar compounds:

  • Study on Antitumor Effects : A derivative with a similar thiazole structure was tested against Jurkat T-cells and showed significant inhibition of cell growth with an IC₅₀ value below that of doxorubicin .
  • Antimicrobial Efficacy : In vitro studies indicated that compounds containing both triazole and thiazole rings displayed enhanced antimicrobial activity compared to their isolated counterparts .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications:

  • Substitution patterns on the phenyl ring significantly affect the potency against cancer cells.
  • The presence of electron-donating groups like methyl at specific positions enhances the activity due to better electronic distribution and steric factors .

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(pyridin-2-ylmethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6OS/c1-13-8-9-18(11-14(13)2)28-16(4)19(26-27-28)22-25-15(3)20(30-22)21(29)24-12-17-7-5-6-10-23-17/h5-11H,12H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLFLEAVKVLLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCC4=CC=CC=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.